Dicyclopropylglycine vs Aib: α-Pleated Sheet Conformation
In the crystal structure of the fully protected dipeptide Z-Dcp(1)-Dcp(2)-OCH₃, both Dcp residues adopt a folded conformation, and the overall peptide architecture corresponds to an α-pleated sheet. This conformational preference mirrors that observed in the analogous Aib-containing dipeptide Z-Aib-Aib-OCH₃ (Aib = α,α-dimethylglycine). The authors propose that Dcp may serve as an alternative molecular tool to stabilize folded conformations in peptides [1]. While specific φ/ψ torsion angles are not reported in the abstract, the qualitative crystallographic evidence establishes that Dcp can substitute for Aib in maintaining folded peptide backbone geometry, while offering a distinct steric profile arising from the cyclopropyl rings.
| Evidence Dimension | Peptide backbone conformation (crystal structure) |
|---|---|
| Target Compound Data | α-Pleated sheet conformation; both Dcp residues in folded conformation (Z-Dcp(1)-Dcp(2)-OCH₃) |
| Comparator Or Baseline | Aib (α,α-dimethylglycine) in Z-Aib-Aib-OCH₃ – also adopts α-pleated sheet with folded residues |
| Quantified Difference | Qualitative – both induce α-pleated sheet, but Dcp provides greater steric bulk (two cyclopropyl rings vs. two methyl groups) |
| Conditions | X-ray crystallography of fully protected dipeptides (Z-protected, OCH₃ C-terminus) |
Why This Matters
For peptide chemists requiring backbone conformational restraint, Dcp offers a bulkier, cyclopropyl-based alternative to Aib, enabling modulation of steric interactions without disrupting the folded conformation.
- [1] De Simone G, Lombardi A, Galdiero S, Nastri F, Di Costanzo L, Gohda S, Sano A, Yamada T, Pavone V. The crystal structure of a Dcp-containing peptide. Biopolymers. 2000 Feb;53(2):182-8. PMID: 10679622. View Source
